molecular formula C13H10F3NO B1391567 2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine CAS No. 1214369-85-3

2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1391567
CAS No.: 1214369-85-3
M. Wt: 253.22 g/mol
InChI Key: ZUSDMHFKGNQTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, enhancing its biological activity and making it a crucial component in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the vapor-phase reaction, where the pyridine derivative is subjected to chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient incorporation of the trifluoromethyl group into the pyridine ring.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine often involves large-scale vapor-phase reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-phenyl-3-(trifluoromethyl)pyridine stands out due to its unique combination of the methoxy and phenyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in drug design and development, offering advantages over other trifluoromethylpyridine derivatives in terms of potency and selectivity .

Properties

IUPAC Name

2-methoxy-5-phenyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-11(13(14,15)16)7-10(8-17-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDMHFKGNQTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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